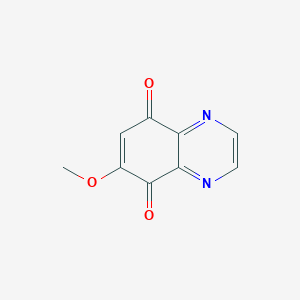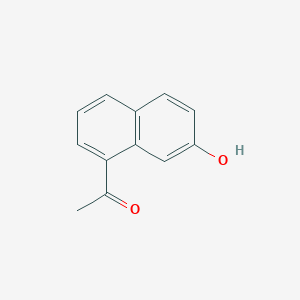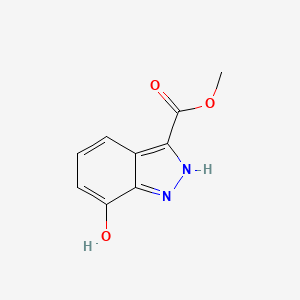
(S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is a chiral compound that features an oxetane ring, an amino group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring
Industrial Production Methods
Industrial production methods for (S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate may involve optimized versions of the synthetic routes mentioned above. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
(S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use it to study the effects of oxetane-containing compounds on biological systems, including their potential as enzyme inhibitors or modulators.
Industrial Applications: It is employed in the development of new materials and chemicals with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a bioisostere, mimicking the structure and function of other chemical groups. This allows the compound to modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate: The enantiomer of the compound, which may have different biological activities and properties.
tert-Butyl 2-amino-2-(tetrahydrofuran-3-yl)acetate: A similar compound with a tetrahydrofuran ring instead of an oxetane ring.
tert-Butyl 2-amino-2-(cyclopropyl)acetate: A compound with a cyclopropyl group instead of an oxetane ring.
Uniqueness
(S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is unique due to its oxetane ring, which imparts distinct steric and electronic properties. This makes it a valuable building block in medicinal chemistry and organic synthesis, offering advantages such as improved stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7(10)6-4-12-5-6/h6-7H,4-5,10H2,1-3H3/t7-/m0/s1 |
InChI Key |
JGEBSZPPRJLLDA-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1COC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1COC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




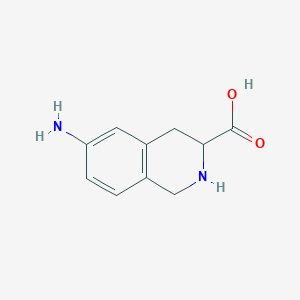
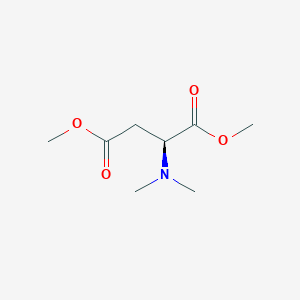
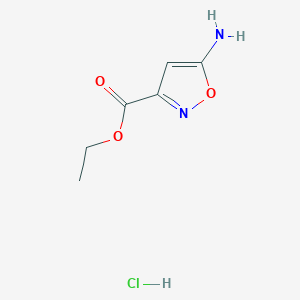
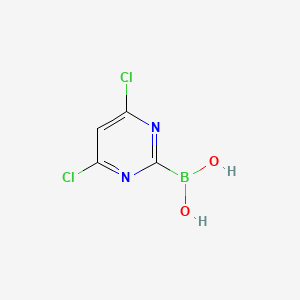
![3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)
